molecular formula C15H28N6O6 B1518359 H-Gly-Pro-Arg-OH.Acetate

H-Gly-Pro-Arg-OH.Acetate

Número de catálogo: B1518359
Peso molecular: 388.42 g/mol
Clave InChI: CPPQZQFDCKJXOJ-OZZZDHQUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-Gly-Pro-Arg-OHIt is primarily known for its role as a fibrin polymerization inhibitor, which means it can inhibit the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex . This compound has significant applications in scientific research, particularly in the fields of biology and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Gly-Pro-Arg-OH.Acetate is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

H-Gly-Pro-Arg-OH.Acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products

The major product formed from the synthesis of this compound is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids: glycine, proline, and arginine .

Aplicaciones Científicas De Investigación

Inhibition of Fibrinogen Aggregation

GPRP is primarily recognized for its role as an inhibitor of fibrinogen aggregation, which is crucial in the coagulation cascade. It binds to the D domain of fibrinogen, preventing its interaction with the glycoprotein IIb/IIIa complex on platelets, thereby inhibiting platelet aggregation and thrombus formation .

Thromboembolism Imaging

A notable application of GPRP involves its use in imaging thromboembolic events. A study demonstrated that a pentapeptide derivative labeled with technetium-99m (99mTc) could effectively image venous thromboembolism in swine models. The peptide's affinity for fibrin makes it a promising candidate for non-invasive imaging techniques in diagnosing conditions like deep vein thrombosis (DVT) and pulmonary embolism (PE) .

Case Study 1: Fibrin Polymerization Inhibition

In a study by Barnard et al. (1999), GPRP was evaluated for its ability to inhibit fibrin polymerization in vitro. The results indicated that GPRP significantly reduced the polymerization rate of fibrin monomers, demonstrating its potential as a therapeutic agent in managing conditions associated with excessive clot formation .

Case Study 2: Platelet Aggregation Studies

Rijkers et al. (1998) investigated the effects of GPRP on ADP-induced platelet aggregation. The IC50 value was determined to be approximately 3 mM, indicating that GPRP effectively inhibits platelet activation at this concentration. This property highlights its potential use in developing antithrombotic therapies .

Data Tables

Application Description Reference
Fibrinogen Aggregation InhibitionInhibits interaction with GPIIb/IIIa complex, reducing thrombus formationBarnard et al., 1999
Thromboembolism ImagingUsed with technetium-99m for imaging DVT and PE in swine modelsCraig et al., 2004
Platelet AggregationInhibits ADP-induced aggregation; IC50 = 3 mMRijkers et al., 1998

Mecanismo De Acción

H-Gly-Pro-Arg-OH.Acetate exerts its effects by inhibiting the interaction between fibrinogen and the platelet membrane glycoprotein IIb/IIIa complex. This inhibition prevents fibrin polymerization, which is a crucial step in blood clot formation. By blocking this interaction, this compound can reduce clot formation and has potential therapeutic applications in conditions where clotting is a concern .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

H-Gly-Pro-Arg-OH.Acetate is unique in its specific inhibition of the fibrinogen-glycoprotein IIb/IIIa interaction. This specificity makes it a valuable tool in research and potential therapeutic applications. Its stability and solubility in water also contribute to its uniqueness and utility in various experimental settings .

Propiedades

Fórmula molecular

C15H28N6O6

Peso molecular

388.42 g/mol

Nombre IUPAC

acetic acid;(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C13H24N6O4.C2H4O2/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16;1-2(3)4/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1

Clave InChI

CPPQZQFDCKJXOJ-OZZZDHQUSA-N

SMILES isomérico

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

SMILES canónico

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O

Secuencia

GPR

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.